N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves the formation of the imidazole ring followed by the attachment of the 4-methoxyphenyl and propanamide groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar catalytic processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric and sulfuric acids, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the carbonyl group would produce the corresponding alcohol.
Scientific Research Applications
N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Industry: It can be used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Clotrimazole: An antifungal agent with an imidazole ring, used in the treatment of fungal infections.
Uniqueness
N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
CAS No. |
903591-31-1 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C15H19N3O2/c1-20-14-5-2-12(3-6-14)4-7-15(19)17-9-8-13-10-16-11-18-13/h2-3,5-6,10-11H,4,7-9H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
YEPHZORLIMADLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CN=CN2 |
solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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